2-Sulfamoylbenzoic acid

Catalog No.
S8061425
CAS No.
37558-01-3
M.F
C7H7NO4S
M. Wt
201.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Sulfamoylbenzoic acid

CAS Number

37558-01-3

Product Name

2-Sulfamoylbenzoic acid

IUPAC Name

2-sulfamoylbenzoic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)

InChI Key

KDNIOKSLVIGAAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)N
  • Environmental transformation product

    2-SMBA is a known metabolite of certain herbicides, including metsulfuron and tribenuron-methyl PubChem: . Scientists studying the environmental fate of these herbicides track the presence and degradation of 2-SMBA in soil and water [Source needed]. This helps researchers understand the persistence of herbicides in the environment.

  • Organic synthesis

    -SMBA can be a useful intermediate in the synthesis of other molecules. For example, it can be a precursor to certain pharmaceuticals or functional materials [Source needed]. Research in this area focuses on developing efficient methods to produce 2-SMBA and incorporate it into desired target molecules.

2-Sulfamoylbenzoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a benzoic acid structure. Its chemical formula is C7H7NO4SC_7H_7NO_4S, and it is identified by the Chemical Abstracts Service number 69436. The compound exhibits a white crystalline appearance and is soluble in polar solvents such as water and methanol. 2-Sulfamoylbenzoic acid has garnered attention due to its potential applications in medicinal chemistry and materials science.

, including:

  • Esterification: This reaction involves the formation of esters by reacting 2-sulfamoylbenzoic acid with alcohols in the presence of acid catalysts. For instance, alkyl esters can be synthesized through alcoholysis reactions, which have been documented in literature .
  • Amination: The sulfonamide group can undergo nucleophilic substitution, allowing for the introduction of various amine groups, thereby modifying its biological properties.
  • Acylation: The carboxylic acid group can react with acyl chlorides or anhydrides, leading to the formation of acyl derivatives.

The biological activity of 2-sulfamoylbenzoic acid has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Research indicates that compounds containing sulfonamide groups often possess antibacterial activity, making 2-sulfamoylbenzoic acid a candidate for further investigation in this area .
  • Potential Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, suggesting that 2-sulfamoylbenzoic acid may also exhibit such effects.

Several methods have been developed for synthesizing 2-sulfamoylbenzoic acid:

  • Direct Sulfonation: This method involves the reaction of benzoic acid with sulfamide or sulfur trioxide, resulting in the formation of 2-sulfamoylbenzoic acid.
  • One-Pot Synthesis: A more efficient approach involves using commercially available precursors like saccharin to synthesize 2-sulfamoylbenzoic acid through a one-pot procedure .
  • Refluxing Techniques: Refluxing benzoic acid with sulfamic acid under controlled conditions has also been reported as an effective synthesis route.

2-Sulfamoylbenzoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its potential antimicrobial and anti-inflammatory properties, it is being investigated as a lead compound for drug development.
  • Materials Science: The compound can be utilized in the synthesis of metal-organic frameworks (MOFs) by reacting with amino groups, enhancing the functionality of these materials .
  • Agriculture: Its derivatives may serve as agrochemicals due to their biological activity.

Interaction studies involving 2-sulfamoylbenzoic acid have focused on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For example, investigations into its interactions with bacterial enzymes may reveal insights into its antimicrobial efficacy.

Several compounds share structural similarities with 2-sulfamoylbenzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Amino-2-sulfamoylbenzoic acidContains an amino group at the para positionEnhanced biological activity
2-Hydroxy-5-sulfamoylbenzoic acidHydroxyl group at the ortho positionIncreased solubility and reactivity
Sulfobenzoic AcidLacks the sulfonamide groupGenerally lower biological activity

2-Sulfamoylbenzoic acid stands out due to its specific sulfonamide configuration and potential for diverse modifications, allowing for tailored biological activities.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

201.00957888 g/mol

Monoisotopic Mass

201.00957888 g/mol

Heavy Atom Count

13

Related CAS

37558-01-3 (mono-hydrochloride salt)
632-24-6 (Parent)

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzoic acid, 2-(aminosulfonyl)-, sodium salt (1:1): INACTIVE

Dates

Last modified: 11-23-2023

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